

what are the properties of 4-fluoro-3-methoxyaniline hydrochloride

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Compound of Interest

Compound Name: 4-Fluoro-3-methoxyaniline
hydrochloride

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4-Fluoro-3-methoxyaniline Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxyaniline hydrochloride is a halogenated and methoxylated aniline derivative that holds potential as a building block in medicinal chemistry and materials science. Its structural features—a fluorine atom, a methoxy group, and an aniline moiety—provide a versatile scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides a summary of the available physicochemical properties, a general synthetic approach, and safety information for **4-fluoro-3-methoxyaniline hydrochloride**.

Core Properties

While detailed experimental data for **4-fluoro-3-methoxyaniline hydrochloride** is not extensively available in public literature, the following tables summarize its known properties and those of its corresponding free base, 4-fluoro-3-methoxyaniline.

Table 1: Physicochemical Properties of **4-Fluoro-3-methoxyaniline Hydrochloride**

Property	Value	Reference
CAS Number	22510-10-7	[1]
Molecular Formula	C ₇ H ₉ ClFNO	[1]
Molecular Weight	177.6 g/mol	[2]
Appearance	Light brown to gray solid	
Melting Point	248-250 °C	[1]
Solubility	Data not available. Expected to have higher solubility in polar solvents compared to the free base.	
Storage	Sealed in dry, Room Temperature	[1]

Table 2: Properties of the Free Base (4-Fluoro-3-methoxyaniline)

Property	Value	Reference
CAS Number	64465-53-8	[3]
Molecular Formula	C ₇ H ₈ FNO	[3]
Molecular Weight	141.14 g/mol	[3]
Appearance	Solid	[3]
Hazard Codes	Xn, Xi	[4]
Risk Statements	20/21/22-36/37/38-52	[4]
Safety Statements	26-36/37/39	[4]

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **4-fluoro-3-methoxyaniline hydrochloride** is not readily available in the peer-reviewed literature. However, a general two-

step synthesis can be inferred from established chemical principles: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 4-Fluoro-3-methoxyaniline (Free Base)

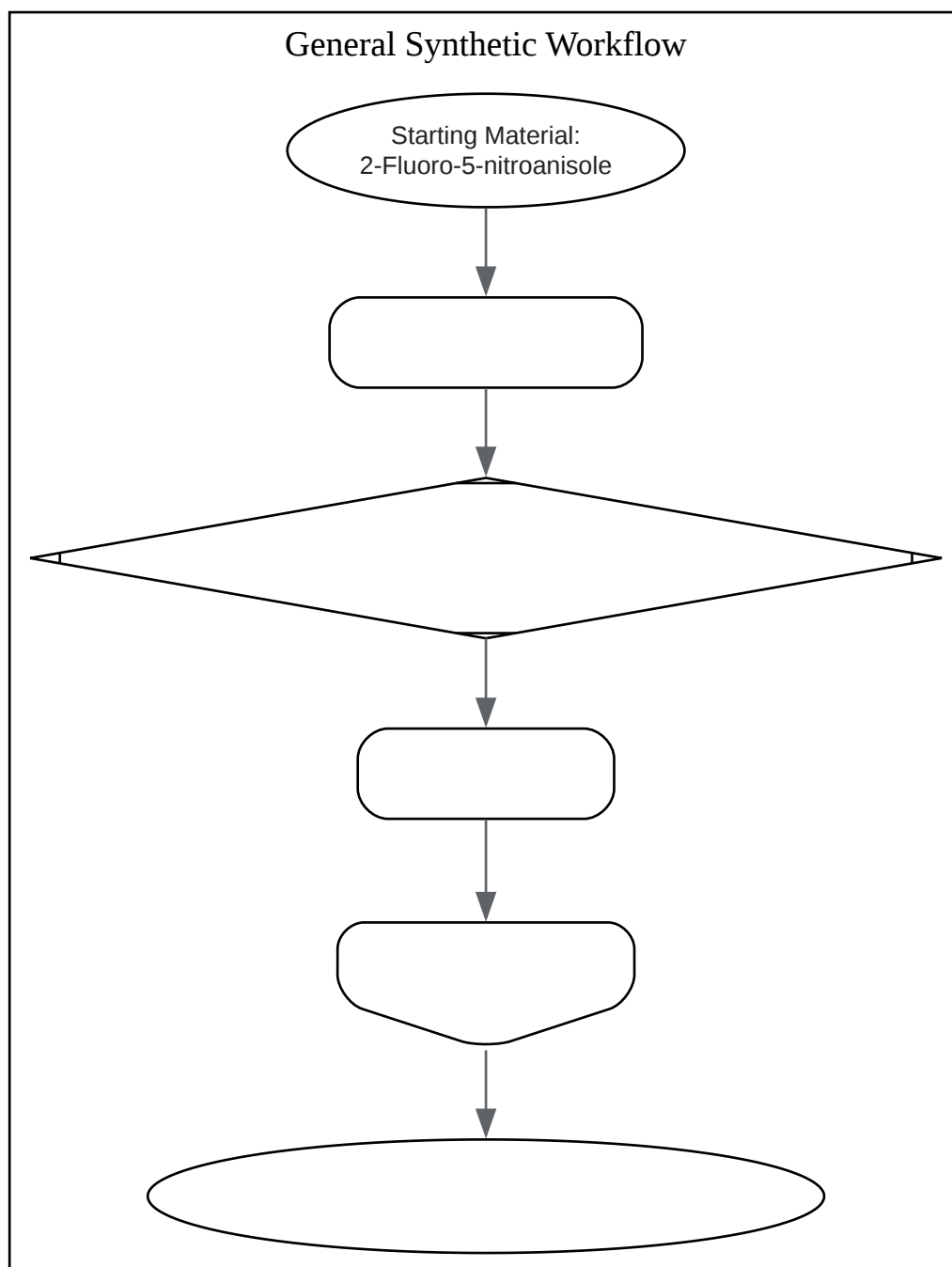
A plausible synthetic route to 4-fluoro-3-methoxyaniline involves the reduction of a corresponding nitroaromatic precursor. A general procedure is described in the literature for the synthesis of the free base from 2-fluoro-5-nitroanisole[4].

- Reaction: Reduction of 2-fluoro-5-nitroanisole.
- Reagents: 2-fluoro-5-nitroanisole, iron powder, ethanol, and concentrated hydrochloric acid[4].
- General Procedure:
 - Suspend 2-fluoro-5-nitroanisole and iron powder in ethanol[4].
 - Heat the suspension to 50 °C[4].
 - Add concentrated hydrochloric acid dropwise at 0 °C[4].
 - Stir the reaction mixture at 20 °C for 18 hours[4].
 - Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethanol[4].
 - Combine the filtrate and washings and concentrate under reduced pressure to remove ethanol[4].
 - Neutralize the residue with solid sodium carbonate (Na_2CO_3)[4].
 - Extract the product with ethyl acetate.
 - Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate (Na_2SO_4)[4].
 - Concentrate the organic phase under reduced pressure to yield 4-fluoro-3-methoxyaniline.

Step 2: Formation of the Hydrochloride Salt

The conversion of the free base aniline to its hydrochloride salt is a standard acid-base reaction.

- Reaction: Protonation of the amino group of 4-fluoro-3-methoxyaniline with hydrochloric acid.
- Reagents: 4-fluoro-3-methoxyaniline, a suitable organic solvent (e.g., diethyl ether, ethanol), and a source of hydrogen chloride (e.g., anhydrous HCl gas or a solution of HCl in a compatible solvent).
- General Procedure:
 - Dissolve the synthesized 4-fluoro-3-methoxyaniline in a suitable anhydrous organic solvent.
 - Slowly add a solution of hydrochloric acid in the same or a compatible solvent, or bubble anhydrous HCl gas through the solution, while stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.



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A generalized workflow for the synthesis of **4-fluoro-3-methoxyaniline hydrochloride**.

Spectral Data

Detailed spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **4-fluoro-3-methoxyaniline hydrochloride** are not readily available in public databases. Commercial

suppliers may possess this data and provide it upon request[2]. For the free base, some spectral information is available[5]. The protonation of the amine to form the hydrochloride salt would be expected to cause downfield shifts in the ^1H and ^{13}C NMR spectra for the protons and carbons near the ammonium group, and changes in the N-H stretching frequencies in the IR spectrum.

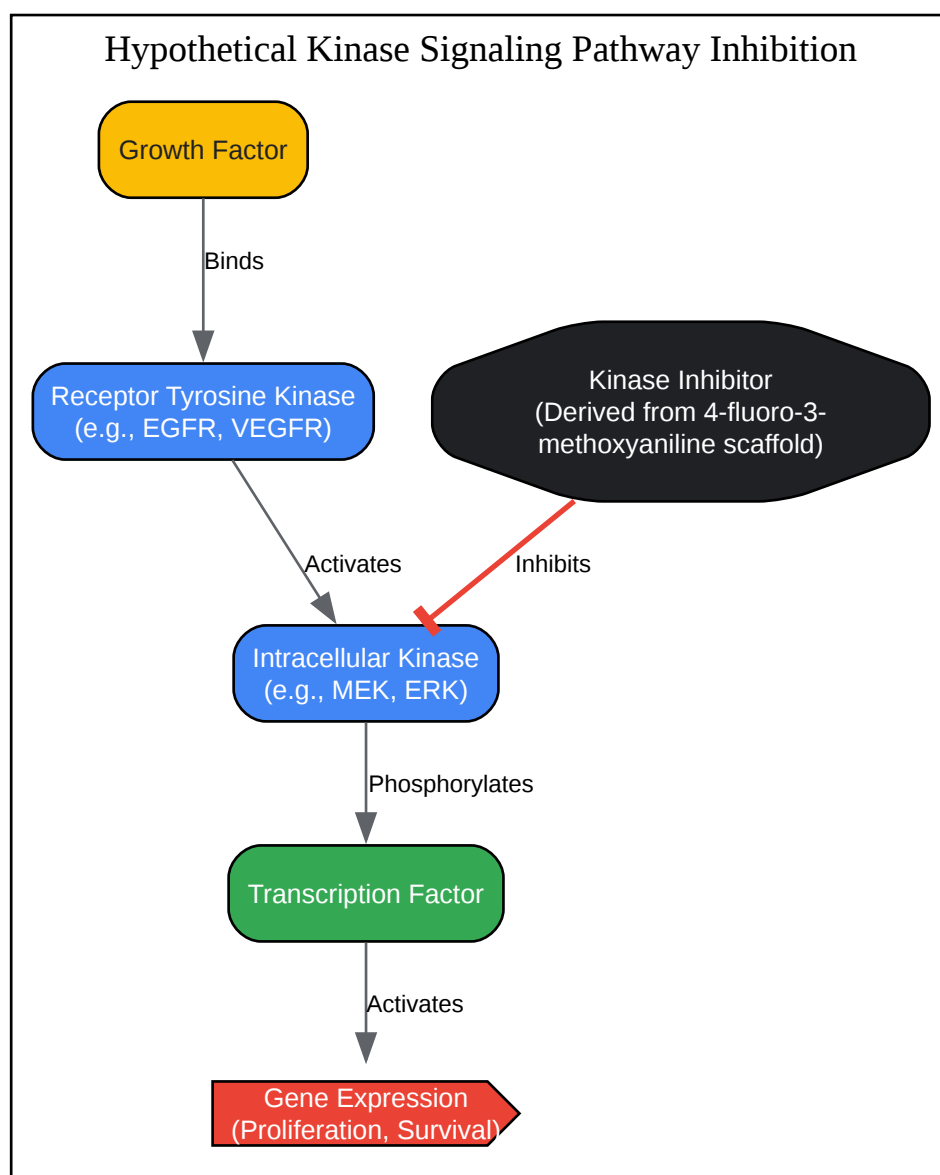
Applications in Drug Development

While specific applications of **4-fluoro-3-methoxyaniline hydrochloride** in drug development are not documented in the available literature, aniline derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The isomer, 3-fluoro-4-methoxyaniline, for example, is used in the synthesis of kinase inhibitors for cancer therapy and mGluR1 antagonists for chronic pain management[6].

Given its structure, **4-fluoro-3-methoxyaniline hydrochloride** could plausibly be utilized as a synthetic intermediate in the development of various therapeutic agents, including but not limited to:

- **Kinase Inhibitors:** The aniline moiety can serve as a key pharmacophore for binding to the hinge region of protein kinases.
- **GPCR Modulators:** It can be incorporated into scaffolds targeting G-protein coupled receptors.
- **Enzyme Inhibitors:** The substituted phenyl ring can be used to explore structure-activity relationships in the design of enzyme inhibitors.

The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor, potentially synthesized using a 4-fluoro-3-methoxyaniline-derived scaffold, could act.



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Hypothetical inhibition of a kinase signaling pathway by a drug candidate.

Safety Information

A Material Safety Data Sheet (MSDS) is available for **4-fluoro-3-methoxyaniline hydrochloride**[7]. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For the free base, the hazard classifications include being

harmful if swallowed, causing skin irritation, risk of serious damage to eyes, and being irritating to the respiratory system[3].

Conclusion

4-Fluoro-3-methoxyaniline hydrochloride is a chemical intermediate with potential for use in synthetic chemistry, particularly in the field of drug discovery. While comprehensive data on its properties and applications are limited in the public domain, this guide provides a summary of the currently available information. Further research and characterization are necessary to fully elucidate its properties and potential applications. Researchers and drug development professionals are encouraged to obtain detailed analytical data from commercial suppliers or through their own characterization efforts.

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